![molecular formula C13H12N2O2S B240683 N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B240683.png)
N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide, also known as MCTP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MCTP belongs to a class of compounds known as thiophenes, which have been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide is not fully understood, but it is believed to act by modulating the activity of various targets, including GABA receptors and ion channels. N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide has been found to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and seizure activity. N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide has also been found to inhibit the activity of ion channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects, including modulation of GABA receptor activity, inhibition of ion channel activity, and reduction of seizure activity. N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide has also been found to exhibit anxiolytic and anticonvulsant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide has several advantages for lab experiments, including its high purity, ease of synthesis, and potential applications in various research fields. However, N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide also has some limitations, including its potential toxicity and limited availability.
Orientations Futures
There are several future directions for the study of N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide, including the development of more potent and selective analogs, the exploration of its potential applications in other research fields, and the investigation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide in animal models and humans.
Méthodes De Synthèse
N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide can be synthesized by reacting 4-aminobenzoyl chloride with methyl isocyanate, followed by reaction with thiophene-2-carboxylic acid. The resulting product is purified through recrystallization to obtain N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide in high purity.
Applications De Recherche Scientifique
N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide has been found to exhibit activity against various targets, including GABA receptors, ion channels, and enzymes. N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide has also been studied for its potential to treat neurological disorders, such as epilepsy and anxiety.
Propriétés
Nom du produit |
N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide |
|---|---|
Formule moléculaire |
C13H12N2O2S |
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c1-14-12(16)9-4-6-10(7-5-9)15-13(17)11-3-2-8-18-11/h2-8H,1H3,(H,14,16)(H,15,17) |
Clé InChI |
MKCWHRKWGOWCSB-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
SMILES canonique |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240637.png)
![3-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B240640.png)
![2-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240648.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B240650.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methylbenzamide](/img/structure/B240673.png)
![4-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240675.png)
![3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B240681.png)
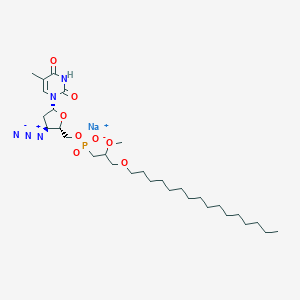
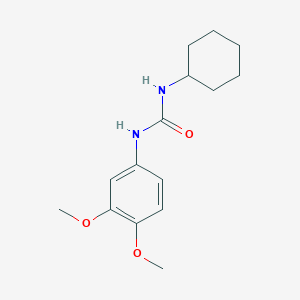
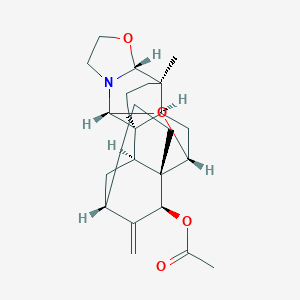
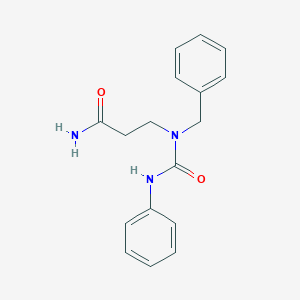
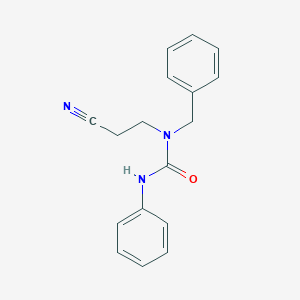
![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)
![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)